molecular formula C22H28N2O3 B2927160 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione CAS No. 887847-34-9

1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione

Cat. No. B2927160
CAS RN: 887847-34-9
M. Wt: 368.477
InChI Key: UPKLZBBNBYDFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione, also known as AZD 8931, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of epidermal growth factor receptor (EGFR) and HER2, which are proteins that are commonly overexpressed in various types of cancer.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 involves the inhibition of EGFR and HER2, which are proteins that are involved in the growth and proliferation of cancer cells. These proteins are overexpressed in various types of cancer, and their inhibition can lead to the suppression of cancer cell growth. 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 binds to the ATP-binding site of EGFR and HER2, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 has been shown to have significant biochemical and physiological effects in cancer cells. Studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 in lab experiments is its potent inhibitory effect on EGFR and HER2, which are proteins that are commonly overexpressed in various types of cancer. This makes 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 a promising candidate for cancer therapy. However, one of the limitations of using 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 in lab experiments is its potential toxicity, which can limit its therapeutic applications.

Future Directions

There are several future directions for the research and development of 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential synergistic effects of 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of novel drug delivery systems for 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 can improve its therapeutic efficacy and reduce its toxicity. Finally, the investigation of the potential therapeutic applications of 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 in other diseases, such as Alzheimer's disease and Parkinson's disease, can expand its clinical applications.

Synthesis Methods

The synthesis of 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 involves a multistep process, which includes the preparation of intermediate compounds and their subsequent coupling. The synthesis starts with the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride, which forms the corresponding acid chloride. This intermediate compound is then reacted with 2-morpholin-4-ylcyclohexanone to form the key intermediate, which is subsequently coupled with phthalimide to form 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 is a potent inhibitor of EGFR and HER2, which are proteins that are commonly overexpressed in various types of cancer, including breast, lung, and colorectal cancer. 1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione 8931 has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-15-11-16(2)13-17(12-15)24-21(25)14-19(22(24)26)18-5-3-4-6-20(18)23-7-9-27-10-8-23/h6,11-13,18-19H,3-5,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKLZBBNBYDFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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